

# spectroscopic analysis of 5-Chlorobenzofuroxan

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## Compound of Interest

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## An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Chlorobenzofuroxan

**Abstract:** **5-Chlorobenzofuroxan** is a heterocyclic compound of significant interest in medicinal chemistry and drug development, belonging to a class of molecules known for a wide spectrum of biological activities.[1][2] Accurate structural elucidation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to characterize **5-Chlorobenzofuroxan**. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind the analytical choices and interpretation, ensuring scientific integrity and reproducibility.

## Introduction and Molecular Structure

**5-Chlorobenzofuroxan** (IUPAC name: 5-chloro-2,1,3-benzoxadiazole 1-oxide) is a derivative of benzofuroxan, a class of compounds extensively studied for their potential as anticancer, antimicrobial, and antiparasitic agents.[3] The biological activity of these compounds is often linked to their ability to act as nitric oxide (NO) donors.[4] The precise characterization of their molecular structure is the foundational step in understanding structure-activity relationships (SAR) and ensuring the quality of synthesized batches.

The molecular formula of **5-Chlorobenzofuroxan** is  $C_6H_3ClN_2O_2$ , with a molecular weight of approximately 170.55 g/mol.[5] A critical feature of the benzofuroxan scaffold is the dynamic equilibrium between two N-oxide tautomers. This tautomerism proceeds through a transient

1,2-dinitrosobenzene intermediate and is a crucial consideration in spectroscopic analysis, particularly NMR, where it can lead to dynamic effects on the observed spectra.[6]

Caption: N-oxide tautomerism in **5-Chlorobenzofuroxan**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of **5-Chlorobenzofuroxan**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of the nuclei.

### $^1\text{H}$ NMR Spectroscopy

The aromatic region of the  $^1\text{H}$  NMR spectrum is of primary interest. Due to the substitution pattern, three distinct proton signals are expected. The electron-withdrawing nature of the chloro group and the furoxan ring will shift these protons downfield.[7] The rapid tautomerization at room temperature can cause peak broadening, potentially simplifying complex splitting patterns into broader signals.[6]

Table 1: Predicted  $^1\text{H}$  NMR Data for **5-Chlorobenzofuroxan**

| Proton | Predicted Chemical Shift ( $\delta$ , ppm) | Predicted Multiplicity   | Rationale  |
|--------|--|--------------------------|--|
| H-4    | 7.8 - 8.0                                  | d (doublet)              | Ortho to the furoxan ring, deshielded. Coupled to H-6. |
| H-6    | 7.4 - 7.6                                  | dd (doublet of doublets) | Coupled to both H-4 and H-7.                           |

| H-7 | 7.7 - 7.9 | d (doublet) | Ortho to the furoxan ring, deshielded. Coupled to H-6. |

Note: Predicted values are based on general substituent effects in aromatic systems. Actual values may vary based on solvent and temperature.

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The carbons directly attached to the electronegative furoxan ring (C-3a, C-7a) and the chlorine atom (C-5) will be significantly influenced.

Table 2: Predicted <sup>13</sup>C NMR Data for **5-Chlorobenzofuroxan**

| Carbon     | Predicted Chemical Shift (δ, ppm) | Rationale                                    |
|------------|-----------------------------------|--|
| <b>C-4</b> | <b>110 - 120</b>                  | <b>Aromatic CH carbon.</b>                   |
| C-5        | 130 - 140                         | Aromatic carbon bonded to Chlorine (C-Cl).   |
| C-6        | 125 - 135                         | Aromatic CH carbon.                          |
| C-7        | 115 - 125                         | Aromatic CH carbon.                          |
| C-3a       | 145 - 155                         | Bridgehead carbon, part of the furoxan ring. |

| C-7a | 150 - 160 | Bridgehead carbon, part of the furoxan ring. |

Note: Chemical shifts are estimated from data for similar heterocyclic and substituted aromatic systems.[\[8\]](#)[\[9\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For **5-Chlorobenzofuroxan**, the key absorptions are related to the aromatic system and the furoxan ring. Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.[\[10\]](#)

Table 3: Characteristic IR Absorption Bands for **5-Chlorobenzofuroxan**

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type                    | Intensity          |
|--------------------------------|-----------------------------------|--------------------|
| <b>3100 - 3000</b>             | <b>Aromatic C-H Stretch</b>       | <b>Medium-Weak</b> |
| 1610 - 1580                    | Furoxan N=O Stretch / C=N Stretch | Strong             |
| 1550 - 1450                    | Aromatic C=C Stretch              | Medium-Strong      |
| 1400 - 1300                    | Furoxan N-O Stretch               | Strong             |
| 850 - 750                      | C-H Out-of-plane Bending          | Strong             |

| 750 - 700 | C-Cl Stretch | Strong |

Note: Values are based on characteristic frequencies for aromatic and heterocyclic compounds. [\[11\]](#)

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated  $\pi$ -system of the benzofuroxan ring is expected to absorb strongly in the UV region. The spectrum is typically recorded in a solvent like methanol or ethanol. The position of the maximum absorbance ( $\lambda_{\text{max}}$ ) is characteristic of the chromophore. For benzofuroxan derivatives, multiple absorption bands resulting from  $\pi \rightarrow \pi^*$  transitions are common.[\[4\]](#)[\[12\]](#)

Table 4: Expected UV-Vis Absorption Data

| Solvent | Expected $\lambda_{\text{max}}$ (nm) | Electronic Transition |
|---------|--------------------------------------|-----------------------|
|---------|--------------------------------------|-----------------------|

| Methanol / Ethanol | ~260 nm and ~340 nm |  $\pi \rightarrow \pi^*$  |

Note: Benzofuroxan itself shows distinct bands; substitution with a chloro group is expected to cause a slight bathochromic (red) shift.[\[13\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the molecular weight and structural information based on the mass-to-charge ratio ( $m/z$ ) of ionized molecules and their fragments. Electron Ionization (EI) is a common method for relatively small, stable organic molecules.<sup>[14]</sup>

The most critical diagnostic feature in the mass spectrum of **5-Chlorobenzofuroxan** is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes:  $^{35}\text{Cl}$  (~75% abundance) and  $^{37}\text{Cl}$  (~25% abundance).<sup>[15]</sup> This results in two molecular ion peaks:

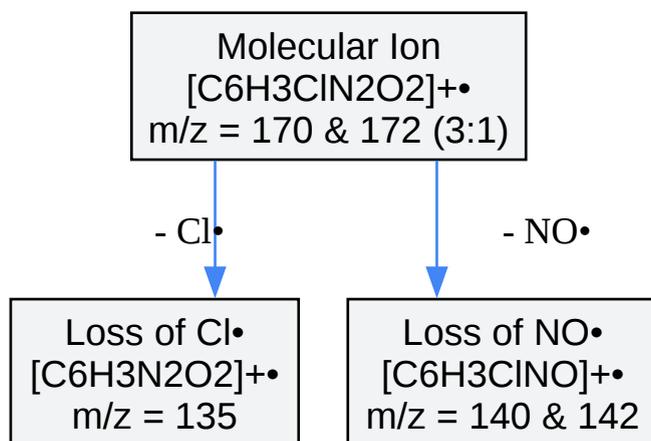
- $[\text{M}]^{+\bullet}$ : The peak corresponding to molecules containing  $^{35}\text{Cl}$ .
- $[\text{M}+2]^{+\bullet}$ : The peak corresponding to molecules containing  $^{37}\text{Cl}$ , appearing 2  $m/z$  units higher.

The relative intensity of the  $[\text{M}]^{+\bullet}$  to  $[\text{M}+2]^{+\bullet}$  peak will be approximately 3:1.<sup>[16][17]</sup> This pattern is a definitive indicator of the presence of a single chlorine atom in the ion.

Table 5: Predicted Mass Spectrometry Data for **5-Chlorobenzofuroxan**

| $m/z$      | Ion Identity   | Notes   |
|------------|--|---|
| <b>170</b> | $[\text{C}_6\text{H}_3^{35}\text{ClN}_2\text{O}_2]^{+\bullet}$ | <b>Molecular Ion (M)</b>                                      |
| 172        | $[\text{C}_6\text{H}_3^{37}\text{ClN}_2\text{O}_2]^{+\bullet}$ | Molecular Ion (M+2)   |
| 135        | $[\text{C}_6\text{H}_3\text{N}_2\text{O}_2]^{+\bullet}$        | Fragment from loss of $\text{Cl}^\bullet$ radical.            |
| 125        | $[\text{C}_5\text{H}_3\text{ClN}]^{+\bullet}$                  | Fragment from loss of $\text{NO}_2^\bullet$ and $\text{CO}$ . |

| 77 |  $[\text{C}_6\text{H}_5]^{+\bullet}$  | Phenyl cation (less likely without rearrangement). |

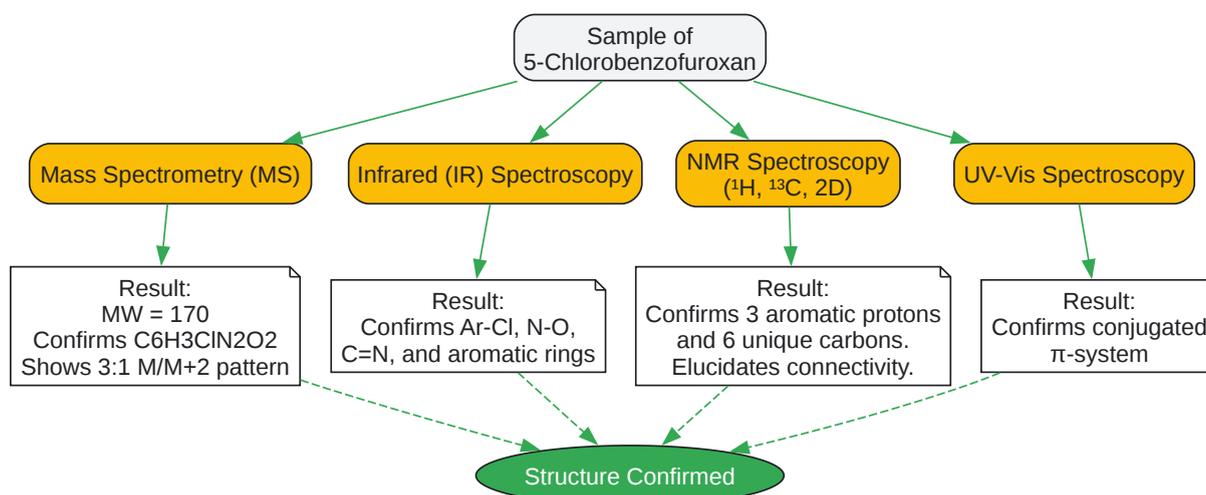


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Caption: Potential MS fragmentation pathways for **5-Chlorobenzofuroxan**.

## Integrated Spectroscopic Workflow

No single technique provides a complete picture. Unambiguous structural confirmation is achieved by integrating the data from all methods. The workflow below illustrates a logical, self-validating process.



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Caption: Integrated workflow for structural elucidation.

## Experimental Protocols

### NMR Sample Preparation

- Weigh Sample: Accurately weigh 5-10 mg of **5-Chlorobenzofuroxan** for  $^1\text{H}$  NMR (or 20-50 mg for  $^{13}\text{C}$  NMR) into a small, clean vial.[18]
- Add Solvent: Using a glass pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or  $\text{DMSO-d}_6$ ).[18]
- Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved.
- Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.
- Analyze: Cap the tube, wipe it clean, and insert it into the NMR spectrometer for data acquisition.

### ATR-FTIR Spectroscopy

- Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Run a background spectrum of the empty crystal to subtract atmospheric  $\text{H}_2\text{O}$  and  $\text{CO}_2$  signals.[1]  
[19]
- Apply Sample: Place a small amount (1-2 mg) of the solid **5-Chlorobenzofuroxan** powder directly onto the center of the ATR crystal.
- Apply Pressure: Lower the pressure clamp to ensure firm, even contact between the sample and the crystal surface.[2]
- Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically ratio it against the background.
- Clean: After analysis, retract the clamp and thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe.

## Mass Spectrometry (Electron Ionization)

- **Sample Preparation:** Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol or dichloromethane).
- **Introduce Sample:** The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS) inlet, which volatilizes the sample into the ion source.[20]
- **Ionization:** In the source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[21]
- **Analysis:** The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the ions, generating the mass spectrum.

## Conclusion

The spectroscopic characterization of **5-Chlorobenzofuroxan** is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, UV-Vis, and Mass Spectrometry. Key identifying features include a three-proton system in the  $^1\text{H}$  NMR, characteristic N-O and C-Cl vibrations in the IR spectrum, and a definitive M/M+2 isotopic pattern in a 3:1 ratio in the mass spectrum. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, a critical requirement for its application in drug discovery and medicinal chemistry research.

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